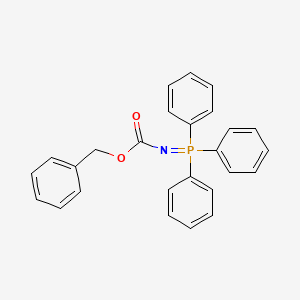
3,4-Methylenedioxybenzylmagnesium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Methylenedioxybenzylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .
Mécanisme D'action
Target of Action
3,4-Methylenedioxybenzylmagnesium chloride is a Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic synthesis. They are known for their ability to form carbon-carbon bonds by reacting with various electrophiles, including carbonyl compounds . Therefore, the primary targets of this compound are these electrophiles.
Mode of Action
The mode of action of this compound involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon atom of the carbonyl group . This reaction results in the formation of a new carbon-carbon bond, thereby enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific electrophiles it reacts with. In general, the compound plays a crucial role in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Pharmacokinetics
It’s worth noting that Grignard reagents are generally sensitive to moisture and air, which can affect their stability and reactivity .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds, which enables the synthesis of a wide range of organic compounds . These compounds can have various molecular and cellular effects depending on their structure and properties.
Action Environment
The action of this compound is highly dependent on the environment. As a Grignard reagent, it is sensitive to moisture and air, which can lead to its decomposition . Therefore, it is typically used under inert atmosphere conditions (e.g., nitrogen or argon) in a dry, non-aqueous solvent such as tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) . The temperature of the reaction can also influence the rate and outcome of the reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Methylenedioxybenzylmagnesium chloride is typically prepared by reacting 3,4-methylenedioxybenzyl chloride with magnesium metal in the presence of a solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Methylenedioxybenzylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: It can replace halides or other leaving groups in organic molecules.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used with this compound include carbonyl compounds, halides, and transition metal catalysts. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to aldehydes or ketones yields secondary or tertiary alcohols, respectively .
Applications De Recherche Scientifique
3,4-Methylenedioxybenzylmagnesium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylmagnesium chloride
- Methylmagnesium chloride
- Ethylmagnesium chloride
Comparison
3,4-Methylenedioxybenzylmagnesium chloride is unique due to the presence of the methylenedioxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler Grignard reagents like phenylmagnesium chloride or methylmagnesium chloride, it offers additional functional group compatibility and can participate in more complex synthetic transformations .
Propriétés
IUPAC Name |
magnesium;5-methanidyl-1,3-benzodioxole;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.ClH.Mg/c1-6-2-3-7-8(4-6)10-5-9-7;;/h2-4H,1,5H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNBTAILUJHNER-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC2=C(C=C1)OCO2.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108071-29-0 |
Source


|
| Record name | 108071-29-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-2-ylmagnesium bromide](/img/structure/B6317450.png)








![6-Methylbenzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)



